6-(Trifluoromethyl)chroman-4-amine
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Overview
Description
6-(Trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is part of the chroman family, which is known for its diverse biological and pharmaceutical activities . The presence of a trifluoromethyl group in its structure enhances its chemical properties, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)chroman-4-amine typically involves the use of trifluoromethyl-containing ketimines. One common method is the enantioselective construction of chiral derivatives using acyclic and cyclic trifluoromethylketimines . The addition of carbon-centered nucleophiles to a C=N double bond of imines is a common synthetic approach, often facilitated by metal complex catalysts or organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
6-(Trifluoromethyl)chroman-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects . The compound’s structure allows it to interact with multiple targets, making it a versatile molecule in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyrones: These compounds contain polyfluoroalkyl substituents and are used in the synthesis of various heterocyclic compounds.
Fluorinated Chromones: Similar to 6-(Trifluoromethyl)chroman-4-amine, these compounds have a trifluoromethyl group and exhibit diverse biological activities.
Fluorinated Coumarins: These compounds are used in medicinal chemistry and have applications similar to those of this compound.
Uniqueness
This compound is unique due to its specific trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2 |
InChI Key |
UPEDVFHMBQZINU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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